molecular formula C9H8ClF3O B11716291 1-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol

1-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B11716291
M. Wt: 224.61 g/mol
InChI Key: XKXPPDWJWJYSPR-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of a chloro-substituted phenyl ring and a trifluoromethyl group attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 2-chloro-4-methylphenyl derivatives with trifluoroacetaldehyde under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(2-Chloro-4-methylphenyl)ethanone
  • 2-Chloro-1-(4-methylphenyl)ethanone

Comparison: 1-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it more suitable for certain applications compared to its analogs.

Properties

Molecular Formula

C9H8ClF3O

Molecular Weight

224.61 g/mol

IUPAC Name

1-(2-chloro-4-methylphenyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C9H8ClF3O/c1-5-2-3-6(7(10)4-5)8(14)9(11,12)13/h2-4,8,14H,1H3

InChI Key

XKXPPDWJWJYSPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C(F)(F)F)O)Cl

Origin of Product

United States

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